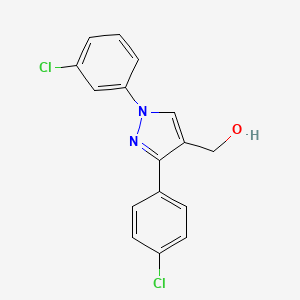

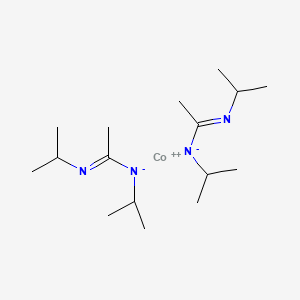

![molecular formula C20H28O3 B12320164 17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)

17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

19-Nordeoxycorticosterone is a potent mineralocorticoid steroid that has been studied for its role in various physiological processes. It is structurally similar to deoxycorticosterone but lacks the C-19 methyl group, which significantly alters its biological activity . This compound has been investigated for its potential role in the pathogenesis of hypertension and other conditions .

Métodos De Preparación

The synthesis of 19-nordeoxycorticosterone involves several steps. One method includes the enantioselective construction of the A-ring of the steroid from an alkenic benzocyclobutene precursor . This process involves multiple reaction steps, including the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group transformations .

Análisis De Reacciones Químicas

19-Nordeoxycorticosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid for pH adjustment, ethyl acetate for extraction, and various chromatographic techniques for purification . Major products formed from these reactions include derivatives that retain the core steroid structure but have modifications at specific positions, such as the absence of the C-19 methyl group .

Aplicaciones Científicas De Investigación

19-Nordeoxycorticosterone has been extensively studied in scientific research for its role as a mineralocorticoid. It has been shown to have a higher affinity for mineralocorticoid receptors compared to its parent compound, deoxycorticosterone . This makes it a valuable tool in studying the mechanisms of mineralocorticoid action and its effects on electrolyte balance and blood pressure regulation . Additionally, it has been used in animal models to investigate its role in the pathogenesis of hypertension and other cardiovascular diseases .

Mecanismo De Acción

The mechanism of action of 19-nordeoxycorticosterone involves its binding to mineralocorticoid receptors, which are part of the steroid hormone receptor family . Upon binding, it influences the transcription of genes involved in electrolyte regulation, leading to increased sodium reabsorption and potassium excretion . This results in an increase in blood volume and blood pressure, which is why it has been studied in the context of hypertension .

Comparación Con Compuestos Similares

19-Nordeoxycorticosterone is similar to other 19-nor steroids, such as 19-norprogesterone and 19-norcortisol . These compounds also lack the C-19 methyl group and exhibit altered biological activities compared to their parent steroids . For example, 19-norprogesterone has a higher affinity for mineralocorticoid receptors, while 19-norcortisol has a higher affinity for glucocorticoid receptors . The unique absence of the C-19 methyl group in these compounds results in distinct receptor binding profiles and physiological effects .

Propiedades

Fórmula molecular |

C20H28O3 |

|---|---|

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O3/c1-20-9-8-15-14-5-3-13(22)10-12(14)2-4-16(15)17(20)6-7-18(20)19(23)11-21/h10,14-18,21H,2-9,11H2,1H3 |

Clave InChI |

YNCNEPHWJBSKJJ-UHFFFAOYSA-N |

SMILES canónico |

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

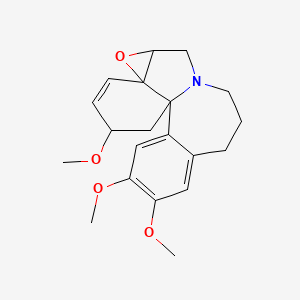

![3-[8,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12320094.png)

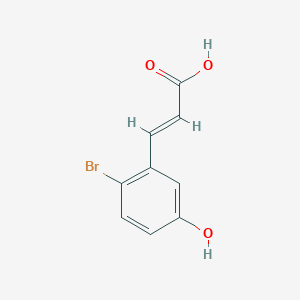

![1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride](/img/structure/B12320111.png)

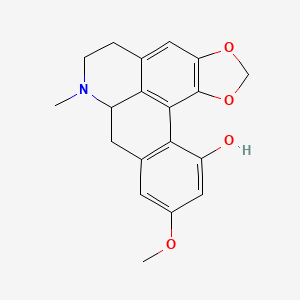

![7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one](/img/structure/B12320119.png)

![N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12320126.png)

![N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12320137.png)

![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide](/img/structure/B12320145.png)

![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)

![methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12320156.png)

![(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)